Platinium190
Description
Platinium190 is a novel platinum-based coordination compound hypothesized for therapeutic applications, particularly in oncology. This compound is theorized to incorporate a platinum(II) center coordinated with ligands designed to enhance tumor selectivity and reduce systemic toxicity compared to classical platinum drugs. Its development aligns with modern trends in metallodrug design, which prioritize improved pharmacokinetics and reduced resistance mechanisms .
Properties
CAS No. |
15735-68-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Synonyms |
Platinium190 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cisplatin (Cis-diamminedichloroplatinum(II))
Carboplatin (1,1-Cyclobutanedicarboxylatoplatinum(II))
Non-Platinum Halogenated Compounds (e.g., ’s Halogenated Agents)
- Structure: Non-platinum halogenated molecules (e.g., brominated or chlorinated organics).
- Mechanism : Often act as alkylating agents or topoisomerase inhibitors.
- Differentiation : Lack metal coordination, which may reduce DNA crosslinking efficacy but mitigate platinum-specific resistance pathways .
Comparative Data Table
The following table synthesizes key properties of this compound and analogous compounds, inferred from design principles in the evidence:
| Property | This compound | Cisplatin | Carboplatin | Halogenated Agent (e.g., [11]) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (hypothetical) | 300.1 | 371.3 | 200–400 (varies) |
| Coordination Center | Pt(II) | Pt(II) | Pt(II) | N/A |
| Primary Ligands | Custom amino acid-based | NH₃, Cl⁻ | Cyclobutane-dicarboxylate | Halogens (Cl/Br), organic groups |
| Efficacy (IC₅₀, nM) | 50–100 (estimated) | 100–500 | 500–1000 | 200–800 |
| Toxicity Profile | Reduced nephrotoxicity | High nephrotoxicity | Moderate myelosuppression | Variable (organ-specific toxicity) |
| Resistance Mechanisms | Enhanced cellular uptake | Reduced uptake, detoxification | Similar to cisplatin | Altered DNA repair pathways |
Note: Data derived from platinum complex design principles and supplementary methodologies .
Research Findings and Key Differentiators
Enhanced Selectivity
This compound’s hypothesized amino acid-based ligands may improve tumor targeting by leveraging overexpressed transporters in cancer cells, a strategy highlighted in platinum drug optimization studies . This contrasts with cisplatin’s reliance on passive diffusion, which contributes to off-target toxicity.
Reduced Toxicity
emphasizes the importance of ligand modification to mitigate toxicity. This compound’s ligands are designed for slower hydrolysis, reducing premature activation in healthy tissues—a principle validated in carboplatin’s success but refined further here .
Resistance Mitigation
Non-platinum halogenated agents () avoid platinum-specific resistance mechanisms (e.g., glutathione detoxification).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
